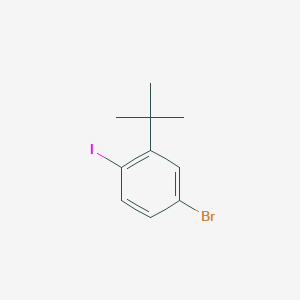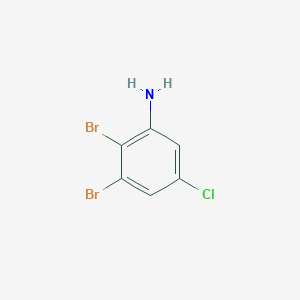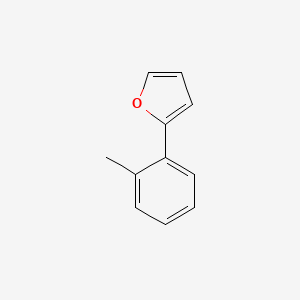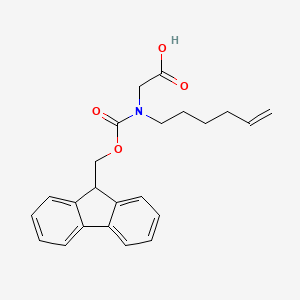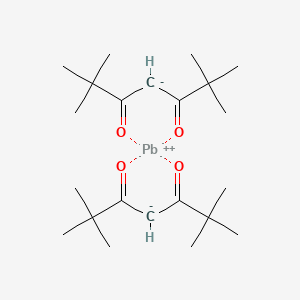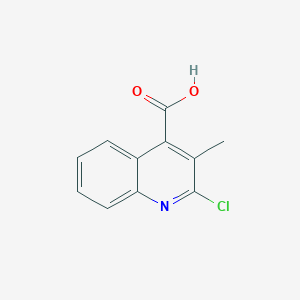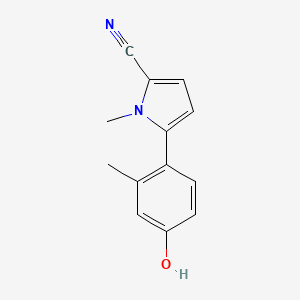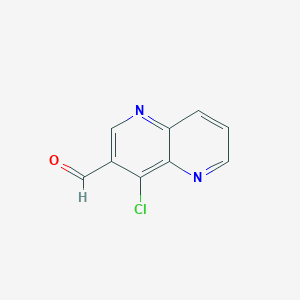
4-Chloro-1,5-naphthyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1,5-naphthyridine-3-carbaldehyde is a heterocyclic compound that belongs to the class of naphthyridines Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1,5-naphthyridine-3-carbaldehyde typically involves the Gould-Jacobs reaction, which is a well-known method for constructing naphthyridine rings. The reaction starts with the condensation of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization to form the naphthyridine core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification processes, such as crystallization and chromatography, are crucial to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1,5-naphthyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: 4-Chloro-1,5-naphthyridine-3-carboxylic acid.
Reduction: 4-Chloro-1,5-naphthyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-1,5-naphthyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Chloro-1,5-naphthyridine-3-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. For instance, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular proteins involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine-3-carbaldehyde: Lacks the chloro substituent.
4-Methyl-1,5-naphthyridine-3-carbaldehyde: Contains a methyl group instead of a chloro group.
4-Bromo-1,5-naphthyridine-3-carbaldehyde: Contains a bromo group instead of a chloro group.
Uniqueness
4-Chloro-1,5-naphthyridine-3-carbaldehyde is unique due to the presence of the chloro substituent, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C9H5ClN2O |
|---|---|
Molecular Weight |
192.60 g/mol |
IUPAC Name |
4-chloro-1,5-naphthyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H5ClN2O/c10-8-6(5-13)4-12-7-2-1-3-11-9(7)8/h1-5H |
InChI Key |
KWBWORHUISZGNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(C(=C2N=C1)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


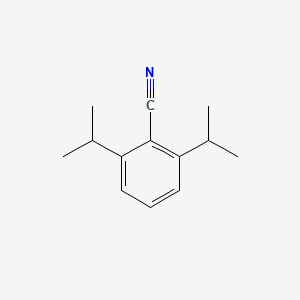

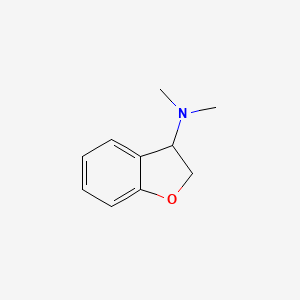
![8-Fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15204811.png)

